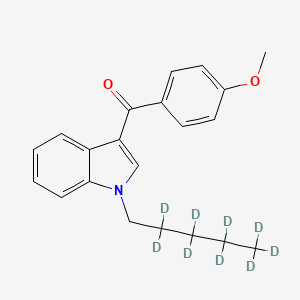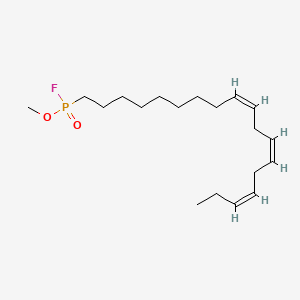
(3-Methyl-1-adamantyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-1-adamantyl)amine hydrochloride is an organic compound with the molecular formula C11H19N.ClH. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. This compound is known for its unique structural properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-adamantyl)amine hydrochloride typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, where diamondoid C–H bonds are converted to C–C bonds using radical intermediates . This process often involves the use of specific reagents and catalysts to achieve the desired substitution on the adamantane core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-pressure homogenization and emulsification are employed to produce the compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyl-1-adamantyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted adamantane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid, hydrobromic acid, and hydriodic acid for neutralization and formation of ammonium salts . Catalysts such as trifluoromethanesulfonic acid are also used in specific reactions to achieve desired products .
Major Products Formed
The major products formed from these reactions include various substituted adamantane derivatives, amides, and other functionalized compounds that retain the adamantane core structure .
Applications De Recherche Scientifique
(3-Methyl-1-adamantyl)amine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3-Methyl-1-adamantyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s rigid adamantane core allows it to fit into various binding sites, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,5,7-Trimethyl-1-adamantyl)amine hydrochloride: Another adamantane derivative with similar structural properties.
1-Adamantanemethylamine: A related compound used in similar applications.
Demethyl Memantine Hydrochloride: A derivative with comparable biological activities.
Uniqueness
(3-Methyl-1-adamantyl)amine hydrochloride stands out due to its specific substitution pattern on the adamantane core, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and rigidity .
Propriétés
Formule moléculaire |
C11H20ClN |
|---|---|
Poids moléculaire |
201.73 g/mol |
Nom IUPAC |
(5S,7R)-3-methyladamantan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H19N.ClH/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10;/h8-9H,2-7,12H2,1H3;1H/t8-,9+,10?,11?; |
Clé InChI |
WITBNCXKULHPMW-NYLBFTITSA-N |
SMILES isomérique |
CC12C[C@H]3C[C@@H](C1)CC(C3)(C2)N.Cl |
SMILES canonique |
CC12CC3CC(C1)CC(C3)(C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12351821.png)
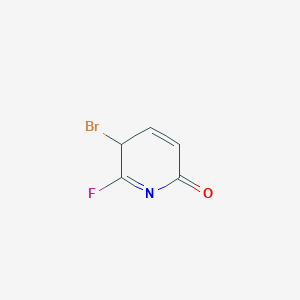
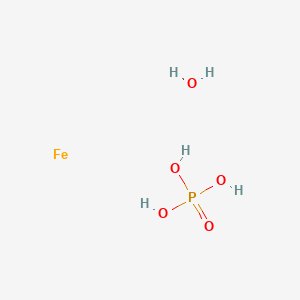
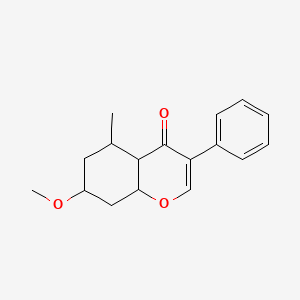
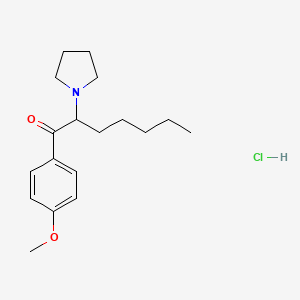

![1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12351850.png)
![trisodium;1-amino-4-[4-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B12351851.png)
![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12351872.png)
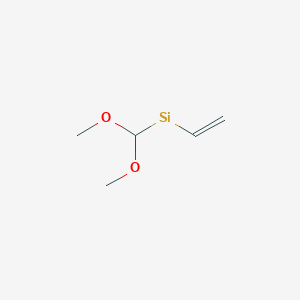

![3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole](/img/structure/B12351907.png)
